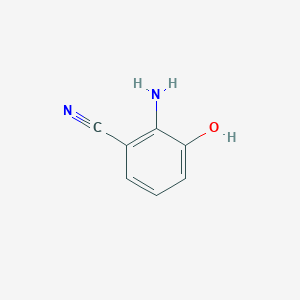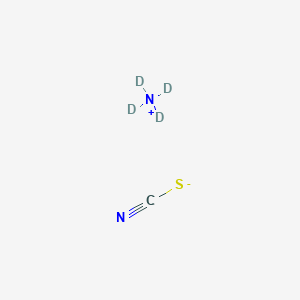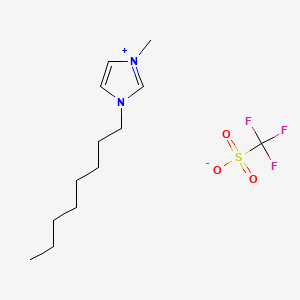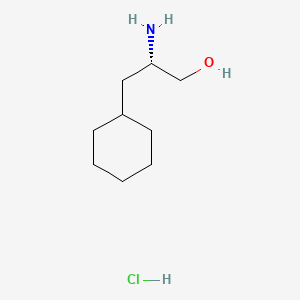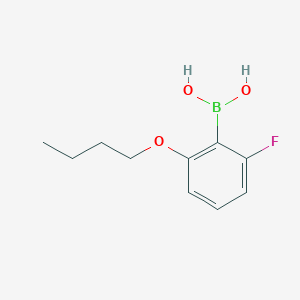
2-Butoxy-6-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da . It is a valuable building block in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including 2-Butoxy-6-fluorophenylboronic acid, are highly valuable building blocks in organic synthesis. They are used in many protocols for the functionalizing deboronation of alkyl boronic esters . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
2-Butoxy-6-fluorophenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 340.1±52.0 °C at 760 mmHg, and a flash point of 159.5±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.20 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Ortho-functionalized Arylboronic Acids Synthesis : Derivatives of phenylboronic acid, including compounds similar to 2-Butoxy-6-fluorophenylboronic acid, have been used in the synthesis of ortho-functionalized arylboronic acids. These compounds exhibit high rotational barriers around the Caryl bond, which is significant in the context of organic synthesis (Da̧browski et al., 2007).
Halodeboronation of Aryl Boronic Acids : The process of halodeboronation, where a bromine or chlorine atom replaces a boronic acid group in aryl boronic acids, is facilitated by derivatives similar to 2-Butoxy-6-fluorophenylboronic acid. This transformation has been demonstrated to be quite efficient (Szumigala et al., 2004).
Spectroscopic Analysis
Vibrational Spectroscopy Studies : Compounds like 2-Fluorophenylboronic acid, which are structurally similar to 2-Butoxy-6-fluorophenylboronic acid, have been extensively studied using FT-Raman and FT-IR spectroscopy. These studies help in understanding the molecular structure and vibrational properties of such compounds (Erdoğdu et al., 2009).
Surface-Enhanced Raman Spectroscopy (SERS) : Fluoro and formyl analogues of phenylboronic acids, similar to 2-Butoxy-6-fluorophenylboronic acid, have been studied using SERS. This helps in understanding the adsorption modes of these compounds and the influence of substituents on their behavior (Piergies et al., 2013).
Medicinal Chemistry
Anticancer Potential : Phenylboronic acid derivatives have been investigated for their antiproliferative and proapoptotic effects, particularly in ovarian cancer cells. These studies highlight the potential of such compounds in experimental oncology (Psurski et al., 2018).
Antifungal Activity : Certain fluoro-substituted phenylboronic acids, similar to 2-Butoxy-6-fluorophenylboronic acid, have shown promising antifungal activity against various fungal strains. The tautomeric equilibrium and position of the fluorine substituent are crucial in their effectiveness (Borys et al., 2019).
Sensor Technology
Electrochemical Detection of Saccharides : A novel electrochemical approach using 2-Fluorophenylboronic acid, structurally related to 2-Butoxy-6-fluorophenylboronic acid, has been developed for the detection of saccharides. This method demonstrates the utility of phenylboronic acid derivatives in sensor technology (Li et al., 2013).
Fluorine-19 MRI Probe for H2O2 Detection : A 2-fluorophenylboronic acid-based probe has been developed for detecting and imaging hydrogen peroxide. The significant chemical-shift change in the probe upon reaction with H2O2 highlights the potential of such compounds in medical imaging (Nonaka et al., 2015).
Propiedades
IUPAC Name |
(2-butoxy-6-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPOYUEAHISTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584542 |
Source


|
| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-6-fluorophenylboronic acid | |
CAS RN |
870777-19-8 |
Source


|
| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








